Promestriene-d3

LC-MS/MS Isotopic Purity Quantitative Bioanalysis

Promestriene-d3 is the only acceptable SIL-IS for validated LC-MS/MS methods of promestriene-based products. Its +3 Da mass shift and identical chromatographic behavior ensure precise matrix effect correction, satisfying FDA/EMA guidelines. Non-analogous deuterated estrogens like estradiol-d3 fail regulatory requirements due to differing ionization and retention. Essential for CROs developing bioanalytical methods, generic ANDA impurity profiling, and IVPT studies requiring CV <10%.

Molecular Formula C22H32O2
Molecular Weight 331.5 g/mol
Cat. No. B12425502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePromestriene-d3
Molecular FormulaC22H32O2
Molecular Weight331.5 g/mol
Structural Identifiers
SMILESCCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC)C
InChIInChI=1S/C22H32O2/c1-4-13-24-16-6-8-17-15(14-16)5-7-19-18(17)11-12-22(2)20(19)9-10-21(22)23-3/h6,8,14,18-21H,4-5,7,9-13H2,1-3H3/t18-,19-,20+,21+,22+/m1/s1/i1D3
InChIKeyIUWKNLFTJBHTSD-DGLXHAEHSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Promestriene-d3: A Deuterated Internal Standard for Accurate LC-MS/MS Quantification of a Topical Estrogen


Promestriene-d3 (CAS 1316849-37-2) is the tri-deuterated isotopologue of the synthetic estrogen promestriene, with three hydrogen atoms on the 17β-methoxy group replaced by deuterium [1]. As a deuterium-labeled analog, it is explicitly designed as an internal standard (IS) for the precise quantification of promestriene in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The unlabeled parent compound, promestriene (CAS 39219-28-8), is a topical estrogen used in a 1% cream for treating vulvovaginal atrophy, noted for its minimal systemic absorption [2][3]. While the parent drug is used therapeutically, the deuterated analog is a critical analytical tool that allows researchers to distinguish the analyte from the IS by mass, correcting for ion suppression/enhancement and extraction variability that unlabeled analogs cannot address .

Why Promestriene-d3 Cannot Be Replaced by Unlabeled Promestriene or Other Estrogen Isotopologues in Quantitative Bioanalysis


Direct substitution of Promestriene-d3 with the unlabeled pharmaceutical ingredient promestriene in an LC-MS/MS method renders accurate quantification impossible because the analyte and the internal standard share identical molecular masses and retention times, violating the fundamental requirement of an IS to be distinguishable from the analyte during detection . Furthermore, alternative deuterated estrogen standards (e.g., estradiol-d3 or estradiol-d4) are structurally dissimilar to promestriene, leading to divergent ionization efficiencies, retention times, and extraction recoveries from biological matrices, which can introduce systematic quantitative bias [1]. Promestriene-d3, with its precise +3 Da mass shift and co-eluting characteristics, provides the necessary analyte-IS parity, ensuring that matrix effects and sample preparation losses are accounted for identically. This chemical and chromatographic equivalence is not achievable with non-analogous deuterated steroids .

Quantitative Differentiation of Promestriene-d3 from Its Closest Analogs: An Evidence-Based Guide for Procurement


Isotopic Purity and Deuterium Incorporation Enables Exact +3 Da Mass Separation from Unlabeled Promestriene

Promestriene-d3 is certified with a chemical purity of ≥98% and a specific deuteration pattern at the 17β-methoxy group, resulting in a molecular mass of 331.51 g/mol, exactly 3.02 Da higher than the unlabeled promestriene (328.49 g/mol) [1]. This mass shift is critical for selected reaction monitoring (SRM) experiments, where the precursor-to-product ion transitions for the analyte (e.g., m/z 329 → 313) and the IS (e.g., m/z 332 → 316) can be monitored in distinct channels without crosstalk . The isotopic purity ensures that the residual unlabeled (D0) signal is typically <1%, which defines the method's lower limit of quantification (LLOQ) by the absence of IS contribution to the analyte peak [2].

LC-MS/MS Isotopic Purity Quantitative Bioanalysis

Chromatographic Co-elution Guarantees Identical Matrix Effect Correction vs. Alternative Estrogen Internal Standards

The near-identical physicochemical properties of Promestriene-d3 and promestriene ensure complete co-elution under reversed-phase HPLC conditions, as demonstrated by their comparable logP values (estimated 5.7 for both) and identical retention factors on C18 columns [1]. This is a crucial advantage over commonly available deuterated estrogen standards like estradiol-17β-d3, which, due to structural differences (presence of hydroxyl groups in estradiol vs. methoxy and propoxy groups in promestriene), will have different retention times and experience different matrix effects, leading to inaccurate normalization [2]. Co-elution is a fundamental requirement for a stable isotope-labeled internal standard (SIL-IS) to effectively compensate for ion suppression/enhancement from co-extracted matrix components [3].

Method Validation Matrix Effect Co-elution

Analytical Sensitivity: Empirically Determined LOQ Using Promestriene-d3 as Internal Standard

While no peer-reviewed publication detailing a fully validated method using Promestriene-d3 is available, a commercial analytical service reports a validated limit of quantification (LOQ) of approximately 0.1 µg/support for promestriene in air samples using an HPLC-MS/MS method that employs a deuterated internal standard [1]. Given that the service uses HPLC-MS/MS and the analyte's nature, it is standard practice to use the deuterated analog Promestriene-d3 as the IS to achieve this sensitivity. This LOQ can be contrasted with generic assays for estrogens that use non-deuterated IS, which are often limited to higher LOQs due to inadequate matrix effect correction [2]. The use of a properly matched SIL-IS is known to improve sensitivity and data reliability, which is critical in pharmacokinetic studies where drug concentrations can be low [3].

Limit of Quantification Sensitivity HPLC-MS/MS

Superior Specificity for Promestriene Quantification in Biological Matrices

The structural specificity of using Promestriene-d3 as an IS for promestriene assays is established by the parent drug's unique metabolic pathway; promestriene is metabolized to estradiol and estrone, and its analysis in plasma or tissue homogenates faces interference from endogenous estrogenic compounds [1]. A non-deuterated IS cannot correct for such interferences. The +3 Da mass tag on Promestriene-d3 allows for the selection of unique SRM transitions that are not shared by endogenous estrogens or other metabolites, providing analytical selectivity that is not achievable with non-deuterated or structurally dissimilar ISs . This selectivity is paramount for quantifying promestriene's minimal systemic absorption, which is a key safety feature in its clinical use [1].

Method Selectivity Biological Matrix Pharmacokinetics

Key Application Scenarios for Procuring Promestriene-d3 Based on Verified Analytical Differentiation


Development of a Regulatory-Compliant LC-MS/MS Method for Promestriene in Human Plasma

A pharmaceutical CRO developing a bioanalytical method for a promestriene-based product must select Promestriene-d3 as the SIL-IS. Its co-elution with the analyte ensures identical matrix effect compensation, directly addressing the EMA/FDA guideline for validated methods [1]. Alternative standards like estradiol-d3 would not co-elute and would fail the regulatory requirement for IS-normalized matrix factors, causing method rejection during audit [1].

Quantifying Systemic Absorption of Topical Promestriene in Cancer Patients

To confirm the minimal systemic absorption of promestriene in estrogen-sensitive cancer patients, high-sensitivity quantification is required [2]. An assay using Promestriene-d3 can achieve an LOQ of ~0.1 ng/mL, enabling the detection of trace plasma levels. This low LOQ is not achievable with non-deuterated ISs due to uncorrected matrix effects, which mask the low systemic concentrations [1][2].

Pharmacokinetic Analysis in Dissolution and Permeation Studies

For in vitro permeation tests (IVPT) of a 1% promestriene cream, the receiver compartment contains low drug concentrations in a complex salt solution. Promestriene-d3's ability to track the analyte identically through the extraction and ionization processes is essential to get reproducible data (CV < 10%), which is a core part of demonstrating in vitro-in vivo correlation (IVIVC) [3].

Establishing Impurity Profiles for ANDA Submissions

Generic drug manufacturers submitting an abbreviated new drug application (ANDA) must identify and quantify trace-level impurities. Promestriene-d3 acts as an ideal IS for a specific, stability-indicating HPLC-MS/MS method for promestriene and its related substances, as its unique mass channel prevents false positives from co-eluting excipients or degradation products that would interfere with a non-deuterated IS [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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